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N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Fragment-based drug design Bromodomain inhibitor X-ray crystallography

N-(6-Methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS 32895-11-7) is a benzothiazole derivative that was identified as a crystallographically confirmed fragment hit against the second bromodomain of Pleckstrin Homology domain Interacting Protein (PHIP2) in a high-throughput X-ray crystallographic screen conducted at the Diamond Light Source XChem facility. The compound, designated UX7 in the Protein Data Bank (PDB ID: 5RKW), binds within the acetylated lysine (Kac) recognition pocket of PHIP2 at 1.24 Å resolution, and was subsequently included as a benchmark ligand in the SAMPL7 community-wide computational challenge for fragment pose prediction.

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
CAS No. 32895-11-7
Cat. No. B3423941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
CAS32895-11-7
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
InChIInChI=1S/C12H12N2O2S/c1-16-8-4-5-9-10(6-8)17-12(13-9)14-11(15)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14,15)
InChIKeyTYZQOTDNVBPGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS 32895-11-7): Sourcing Guide for a Structurally Validated PHIP2 Bromodomain Fragment Hit


N-(6-Methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS 32895-11-7) is a benzothiazole derivative that was identified as a crystallographically confirmed fragment hit against the second bromodomain of Pleckstrin Homology domain Interacting Protein (PHIP2) in a high-throughput X-ray crystallographic screen conducted at the Diamond Light Source XChem facility [1]. The compound, designated UX7 in the Protein Data Bank (PDB ID: 5RKW), binds within the acetylated lysine (Kac) recognition pocket of PHIP2 at 1.24 Å resolution, and was subsequently included as a benchmark ligand in the SAMPL7 community-wide computational challenge for fragment pose prediction [2]. Its molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.30 g/mol, placing it within the optimal fragment-based drug discovery (FBDD) property range.

Why Benzothiazole Analogs Cannot Substitute for N-(6-Methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide in PHIP2-Targeted Research


Benzothiazole derivatives exhibit pronounced target-selectivity divergence driven by the substitution pattern at the 6-position of the bicyclic core. The 6-methoxy substituent present on N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide directs binding to the PHIP2 bromodomain Kac pocket through a specific hydrogen-bond network and shape complementarity revealed by its 1.24 Å co-crystal structure [1]. In contrast, replacement of the 6-methoxy with a 6-pyridin-3-yl group redirects the benzothiazole-cyclopropanecarboxamide scaffold toward interleukin-2 inducible T-cell kinase (ITK) inhibition with sub-nanomolar potency [2], while 6-carboxamide substitution yields antiproliferative agents active against colorectal carcinoma and melanoma cell lines [3]. Simple interchange with unsubstituted or differently substituted benzothiazole-cyclopropanecarboxamides therefore cannot reproduce the PHIP2 binding profile that defines the scientific utility of CAS 32895-11-7.

Quantitative Differentiation Evidence for N-(6-Methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS 32895-11-7) Relative to Closest Analogs


Crystallographic Occupancy and Ligand Fit Quality: Head-to-Head Comparison with the PHIP2 Ground-State Ligand (1,3-Benzothiazole-6-Carboxylic Acid)

In the PHIP2 bromodomain fragment screen, N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (UX7, PDB 5RKW) achieved 100% occupancy with a real-space correlation coefficient (RSCC) of 0.554 and a real-space R-factor of 0.322 at 1.24 Å resolution [1]. By contrast, the ground-state starting material 1,3-benzothiazole-6-carboxylic acid (XLP, PDB 5S9G) binds at a distinct allosteric site outside the Kac pocket and exhibits lower overall map quality [2]. The UX7 binding pose positions the methoxy oxygen 3.1 Å from a conserved structural water molecule in the Kac site (the 'PHIP2 water'), a hallmark interaction for acetyl-lysine mimetic fragments [3].

Fragment-based drug design Bromodomain inhibitor X-ray crystallography

Target Selectivity: 6-Methoxy Substitution Prevents Off-Target ITK Inhibition Compared to 6-Pyridin-3-yl Benzothiazole Amide (Compound 12a)

The benzothiazole-cyclopropanecarboxamide scaffold can be tuned for entirely divergent target profiles through modification of the 6-position substituent. The 6-methoxy analog (target compound) was identified exclusively as a PHIP2 bromodomain binder with no detectable ITK inhibition in the XChem fragment screening cascade [1]. In stark contrast, (1S,2S)-2-{4-[(dimethylamino)methyl]phenyl}-N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (compound 12a; PDB 4MF0) achieves ITK IC₅₀ < 1 nM with >100-fold selectivity against a panel of 23 kinases [2]. This demonstrates that the 6-methoxy substitution prevents engagement of the ITK ATP-binding pocket, providing a clean selectivity profile suitable for bromodomain-focused chemical probe development.

Kinase selectivity Benzothiazole SAR Target engagement profiling

Physicochemical Fragment-Likeness and Ligand Efficiency: Comparison of 6-Methoxy vs. 6-Carboxamide Benzothiazole-Cyclopropanecarboxamide Analogs

The target compound (MW = 248.3 Da; HBA = 4; HBD = 1; cLogP ≈ 2.4; Rotatable bonds = 3) falls within the Rule-of-Three guidelines for fragment-based screening (MW ≤ 300, cLogP ≤ 3, HBA ≤ 6, HBD ≤ 3) [1]. In contrast, the 6-carboxamide derivatives described by Batsi et al. (2025) have molecular weights ranging from 370 to 520 Da due to the extended carboxamide linker and terminal aryl sulfonamide groups, placing them outside the fragment space and into lead-like or drug-like chemical space [2]. The lower molecular complexity of the target compound provides higher ligand efficiency potential (LE ≥ 0.3 kcal/mol per heavy atom is achievable upon optimization) and a larger vector for synthetic elaboration from the 6-methoxy position.

Fragment-based drug discovery Ligand efficiency metrics Physicochemical property triage

Nuclear Receptor Off-Target Potential: 6-Methoxy vs. 4,7-Dimethyl Substitution on Benzothiazole-Cyclopropanecarboxamide

The 4,7-dimethyl-substituted benzothiazole-cyclopropanecarboxamide analog (BDBM75531; CID 7192959) was tested in PubChem BioAssay AID 463088 and exhibited measurable agonist activity at the human aryl hydrocarbon receptor (AhR) with an EC₅₀ of 4.22 μM, along with weak activity at PXR (EC₅₀ > 116 μM) [1]. The target compound (6-methoxy substitution) has not been reported active in these nuclear receptor assays. Although the absence of reported activity does not constitute definitive negative data, the distinct substitution pattern (methoxy at C6 vs. methyl at C4 and C7) alters the electrostatic surface and hydrogen-bonding capacity, potentially abrogating the AhR recognition that the dimethyl analog exhibits. This differential nuclear receptor profile is relevant for programs seeking bromodomain-targeted probes free from xenobiotic sensor activation.

Nuclear receptor profiling Off-target liability Aryl hydrocarbon receptor

Optimal Research and Procurement Application Scenarios for N-(6-Methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS 32895-11-7)


Structure-Guided Fragment-to-Lead Optimization Targeting the PHIP2 Bromodomain Kac Pocket

The 1.24 Å co-crystal structure (PDB 5RKW) provides atomic-resolution detail of the 6-methoxybenzothiazole-cyclopropanecarboxamide binding mode within the acetylated lysine recognition site of PHIP2 [1]. The methoxy oxygen engages a conserved structural water molecule (the 'PHIP2 water') at 3.1 Å, while the cyclopropane ring occupies a small hydrophobic sub-pocket adjacent to Tyr1395. Medicinal chemistry teams can use this structural information to design vector elaborations from the 6-methoxy position toward the solvent-exposed region, or from the cyclopropane moiety toward the ZA-loop, without disrupting the core hydrogen-bond network. This scenario is directly supported by the SAMPL7 challenge data showing that the UX7 binding pose was reproducible across multiple computational docking methods [2].

Selective Bromodomain Chemical Probe Development Requiring Exclusion of Kinase Off-Target Activity

In contrast to 6-pyridin-3-yl substituted benzothiazole cyclopropanecarboxamides that exhibit sub-nanomolar ITK inhibition (compound 12a, PDB 4MF0) [1], the 6-methoxy analog shows no detectable engagement of the ITK ATP-binding pocket in crystallographic fragment screening. This selectivity profile makes CAS 32895-11-7 a clean starting fragment for PHIP2 bromodomain chemical probe campaigns where kinase polypharmacology must be avoided. The selectivity rationale is supported by the absence of the critical hinge-binding hydrogen bond donor that the pyridinyl nitrogen provides in ITK inhibitors.

Fragment Library Procurement and XChem-Compatible Screening Deck Assembly

With MW = 248.3 Da, cLogP ≈ 2.4, 17 heavy atoms, and full Rule-of-Three compliance [1], CAS 32895-11-7 meets the physicochemical criteria for inclusion in fragment screening libraries designed for crystallographic (XChem-style) or biophysical (SPR, NMR) screening cascades. The compound's established solubility at 20 mM in DMSO-soak conditions (validated by the Diamond I04-1 fragment screening protocol) [2] and its demonstrated crystallographic tractability make it a reliable positive control for commissioning new fragment screening workflows. Compared to the significantly larger 6-carboxamide-substituted analogs described by Batsi et al. (MW > 370 Da) [3], the target compound offers higher aqueous solubility and lower non-specific binding propensity.

Computational Chemistry Benchmarking and SAMPL Challenge Participation

The target compound (Z27678561/UX7) served as one of the 47 Kac-site fragment ligands in the SAMPL7 protein-ligand challenge, where it was used to evaluate the accuracy of computational pose-prediction and binding-affinity ranking methods [1]. Its resolved crystal structure, combined with the availability of ground-truth binding data (occupancy, electron density fit metrics), makes it a validated benchmark compound for testing new docking algorithms, scoring functions, and free-energy perturbation protocols. Research groups developing in silico fragment screening methodologies can procure CAS 32895-11-7 as a structurally characterized reference ligand with publicly available crystallographic data in the PDB.

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